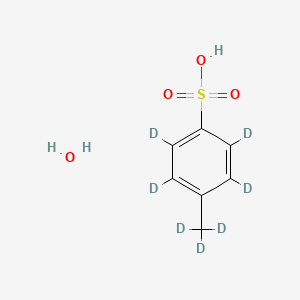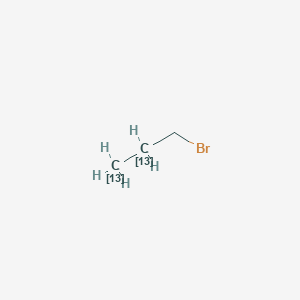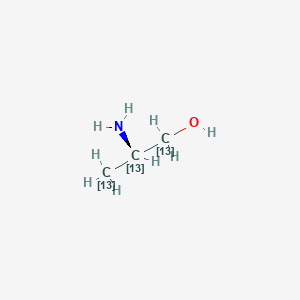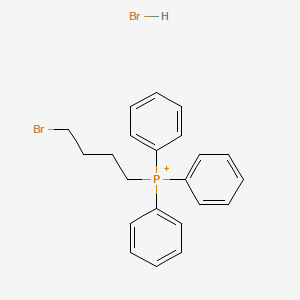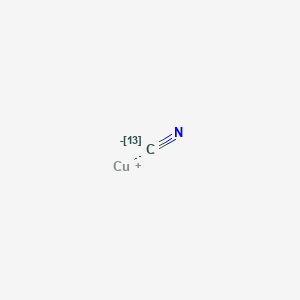
azanylidyne(113C)methane;copper(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is characterized by its unique molecular structure, which includes a copper ion coordinated with azanylidyne and methane groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azanylidyne(113C)methane;copper(1+) typically involves the reaction of copper salts with azanylidyne and methane precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane.
Industrial Production Methods
Industrial production of azanylidyne(113C)methane;copper(1+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The azanylidyne and methane groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(0) species.
科学研究应用
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways in biological systems. The copper ion plays a crucial role in mediating redox reactions and coordinating with other molecules. This interaction can lead to the generation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to azanylidyne(113C)methane;copper(1+) include:
- Azanylidyne(113C)methane;nickel(1+)
- Azanylidyne(113C)methane;palladium(1+)
- Azanylidyne(113C)methane;platinum(1+)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific coordination chemistry and the ability of the copper ion to participate in redox reactions. This makes it particularly useful in catalytic applications and biological studies.
属性
分子式 |
CCuN |
|---|---|
分子量 |
90.56 g/mol |
IUPAC 名称 |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
InChI 键 |
DOBRDRYODQBAMW-YTBWXGASSA-N |
手性 SMILES |
[13C-]#N.[Cu+] |
规范 SMILES |
[C-]#N.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)




